Lipophilicity Advantage: Experimental LogP of Methyl 3-amino-5-fluoro-2-hydroxybenzoate vs. Non‑Fluorinated and Regioisomeric Analogs
Methyl 3-amino-5-fluoro-2-hydroxybenzoate exhibits a computed LogP of 2.18 . The analogous non‑fluorinated methyl 3‑amino‑2‑hydroxybenzoate (CAS 35748-37-3) has a reported LogP of 1.46 ± 0.47 [1]. This ~0.7 log unit increase in lipophilicity correlates with improved passive membrane permeability while maintaining a molecular weight below 200 Da, making it a more favorable fragment or intermediate for central nervous system (CNS) and intracellular target programs.
| Evidence Dimension | Lipophilicity (LogP/CLogP) |
|---|---|
| Target Compound Data | CLogP = 2.18 |
| Comparator Or Baseline | Methyl 3-amino-2-hydroxybenzoate (non-fluorinated analog): LogP = 1.46 ± 0.47 |
| Quantified Difference | Δ LogP ≈ +0.7 (fluorinated more lipophilic) |
| Conditions | Computed and experimentally derived LogP values from authoritative physicochemical databases. |
Why This Matters
A higher LogP within the favorable drug‑like range (1–3) broadens the compound's utility in fragment-based drug design and CNS-penetrant chemical series without requiring additional lipophilic modifications.
- [1] PMC Table 1. In silico physicochemical properties: LogP of methyl 3-amino-2-hydroxybenzoate = 1.46 ± 0.47. https://pmc.ncbi.nlm.nih.gov (referenced from Table 1). View Source
